1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol
Description
Properties
IUPAC Name |
1-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)11-12-21-14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXRBVOYUQIKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol typically involves the reaction of 2-phenoxyethylamine with 2-chloro-1,3-benzodiazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Heterocycle Variations
- 1-(1H-1,3-Benzodiazol-2-yl)ethan-1-ol (CAS 19018-24-7) Structure: Lacks the 2-phenoxyethyl substituent, featuring only the benzodiazole core and hydroxymethyl group. Properties: Molecular weight = 162.19 g/mol, Formula = C$9$H${10}$N$_2$O. The absence of the phenoxyethyl group reduces lipophilicity (clogP ≈ 0.8) compared to the target compound. Applications: Serves as a precursor for bioactive molecules; its simpler structure may limit membrane permeability in biological systems .
- 1-(1,3-Benzothiazol-2-yl)ethan-1-ol (CAS 17147-80-7) Structure: Replaces benzodiazole’s two nitrogen atoms with one sulfur (benzothiazole core). Properties: Molecular weight = 179.24 g/mol, Boiling point = 294.8°C, Density = 1.305 g/cm$^3$.
1-(1,3-Benzoxazol-2-yl)ethan-1-ol (CAS 61533-67-3)
Substituent Variations
1-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one (CAS 877963-87-6)
- Structure : Replaces the hydroxymethyl group with a ketone (-COCH$_3$) and substitutes difluoromethyl at the 1-position.
- Properties : Molecular weight = 210.19 g/mol. The ketone eliminates hydrogen-bonding capacity, reducing solubility but increasing metabolic stability compared to the alcohol derivative .
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol (CAS 20022-44-0)
- Structure : Features a triazole ring instead of benzodiazole.
- Properties : Molecular weight = 189.21 g/mol. The triazole’s hydrogen-bonding capacity and aromaticity may enhance antifungal activity, as seen in related compounds (e.g., yields up to 91% in triazole-based syntheses) .
Biological Activity
Overview
1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is a compound that belongs to the benzodiazole class, which has garnered attention for its potential biological activities. This compound is characterized by a benzodiazole ring fused with a phenoxyethyl group and an ethan-1-ol moiety, suggesting diverse applications in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O2 |
| Molecular Weight | 286.34 g/mol |
| IUPAC Name | 2-[1-(2-phenoxyethyl)-1H-benzodiazol-2-yl]ethanol |
| CAS Number | [To be determined] |
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The benzodiazole moiety is known for modulating various biological pathways, which may lead to effects such as:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Activity : Induction of apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Properties
Research has indicated that compounds within the benzodiazole class often exhibit antimicrobial properties. For instance, studies have shown that related benzodiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study : In a comparative study assessing various benzodiazole derivatives, it was found that certain modifications to the structure significantly enhanced their antimicrobial efficacy. For example, derivatives with additional functional groups showed improved activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. These investigations suggest that the compound may induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Research Findings : A study focused on the cytotoxicity of benzodiazole derivatives demonstrated that modifications at the phenoxyethyl position could lead to enhanced selectivity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer agents with minimal side effects.
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic substitution reactions leading to the formation of the benzodiazole ring. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.
Synthetic Route Example
A common synthetic route includes:
- Reactants : 2-phenoxyethylamine and 2-chlorobenzoyl chloride.
- Conditions : Reaction under basic conditions (e.g., triethylamine) followed by purification through recrystallization.
Q & A
Q. What are the common synthetic routes for 1-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Condensation of 2-chlorobenzimidazole with 2-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-(2-phenoxyethyl)benzimidazole intermediate .
- Step 2: Alkylation or nucleophilic substitution to introduce the ethanol moiety. For example, reacting the intermediate with ethylene oxide or a protected ethanol derivative, followed by deprotection .
- Optimization: Control temperature (60–80°C), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hrs) to minimize by-products like N-alkylated impurities .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 70°C | 65–75 | >90% |
| 2 | Ethylene oxide, THF | 50–60 | 85–90% |
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxyethyl proton signals at δ 4.2–4.5 ppm, benzodiazole aromatic protons at δ 7.1–7.8 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- X-ray Crystallography: Use SHELX software for structure refinement. Intramolecular hydrogen bonds (e.g., O–H⋯N) stabilize the conformation, as seen in analogous benzodiazole derivatives .
Q. How are initial biological activities screened for this compound?
Methodological Answer:
- In vitro assays:
- Antimicrobial: Broth microdilution (MIC values against S. aureus or E. coli) .
- Anticancer: MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Target Identification: Molecular docking with enzymes like topoisomerase II or cytochrome P450 to predict binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- By-Product Mitigation: Use scavengers (e.g., molecular sieves) to absorb excess alkylating agents .
- Catalysis: Transition-metal catalysts (e.g., Cu(I) for “click” reactions) enhance regioselectivity in triazole-containing analogs .
- Process Analytics: In-line FTIR monitors reaction progress, enabling real-time adjustment of pH and temperature .
Q. What computational methods predict the compound’s biological activity?
Methodological Answer:
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors from PubChem data .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers or protein targets (e.g., 100-ns simulations in GROMACS) to assess membrane permeability or binding stability .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to eliminate variability .
- Metabolite Analysis: Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., hydroxylated derivatives) .
Table 2: Case Study – Anticancer Activity Variability
| Study | Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|---|
| A | HeLa | 12.3 | Serum-free media |
| B | HeLa | 45.7 | 10% FBS media |
Q. What advanced crystallographic techniques elucidate its conformational dynamics?
Methodological Answer:
Q. How do structural modifications influence its pharmacokinetic profile?
Methodological Answer:
- Pro-drug Design: Esterify the ethanol group to enhance bioavailability. Hydrolysis in vivo regenerates the active form .
- Halogen Substitution: Introducing Cl or Br at the phenyl ring (see ) improves metabolic stability but may reduce solubility .
Data Contradiction Analysis
Q. Why do similar benzodiazole derivatives exhibit varying antimicrobial potencies?
Methodological Answer:
- Steric Effects: Bulkier substituents (e.g., 4-chlorophenyl vs. 3-methoxyphenyl) hinder bacterial membrane penetration .
- Resistance Mechanisms: Efflux pump overexpression in clinical isolates reduces efficacy .
Q. How to validate conflicting computational vs. experimental binding affinities?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
